molecular formula C24H44N2O6 B12440297 N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B12440297
M. Wt: 456.6 g/mol
InChI Key: RHCHRIKJRZWBBJ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylamine group and a pentanoic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    N-cyclohexylcyclohexanamine derivatives: These compounds share the cyclohexylamine group and may have similar chemical properties and applications.

    Pentanoic acid derivatives: These compounds share the pentanoic acid moiety and may exhibit similar reactivity and biological activity.

Uniqueness

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H44N2O6

Molecular Weight

456.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2

InChI Key

RHCHRIKJRZWBBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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